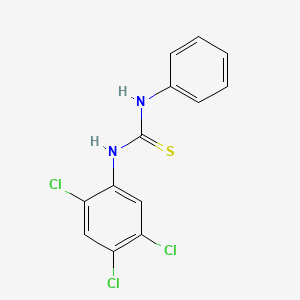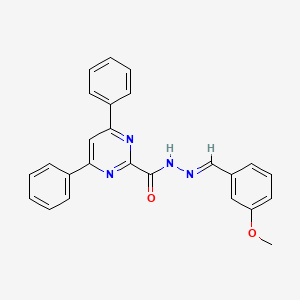
1-Phenyl-3-(2,4,5-trichlorophenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-3-(2,4,5-trichlorophenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a phenyl group and a trichlorophenyl group attached to a thiourea moiety, making it a unique and versatile molecule.
Méthodes De Préparation
The synthesis of 1-Phenyl-3-(2,4,5-trichlorophenyl)thiourea typically involves the reaction of aniline derivatives with trichlorophenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Des Réactions Chimiques
1-Phenyl-3-(2,4,5-trichlorophenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or trichlorophenyl rings. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Phenyl-3-(2,4,5-trichlorophenyl)thiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Research has shown potential anticancer and anti-inflammatory activities, suggesting its use in drug development.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Phenyl-3-(2,4,5-trichlorophenyl)thiourea involves its interaction with various molecular targets and pathways. For example, it can inhibit enzymes like tyrosinase, which is involved in melanin biosynthesis. This inhibition occurs through the binding of the compound to the active site of the enzyme, leading to decreased enzymatic activity and stability. Additionally, the compound may exert its effects through the modulation of signaling pathways related to cell proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
1-Phenyl-3-(2,4,5-trichlorophenyl)thiourea can be compared with other thiourea derivatives such as:
N-Phenylthiourea: Known for its use as a tyrosinase inhibitor and genetic marker for taste.
N-Benzoyl-N’-(2,4,6-trichlorophenyl)thiourea: Used in the synthesis of benzothiazoles and exhibits potential biological activities.
1-Phenyl-3-(2-thiazolyl)-2-thiourea: Inhibits melanogenesis and has applications in dermatology. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from those of other thiourea derivatives.
Propriétés
IUPAC Name |
1-phenyl-3-(2,4,5-trichlorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl3N2S/c14-9-6-11(16)12(7-10(9)15)18-13(19)17-8-4-2-1-3-5-8/h1-7H,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCVJOOOXURSFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[1-(2-chlorophenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-methyl-N-propylacetamide](/img/structure/B5613585.png)
![N~1~-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE](/img/structure/B5613586.png)
![N~2~-methyl-N~1~-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-L-serinamide dihydrochloride](/img/structure/B5613607.png)

![2-benzyl-9-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5613618.png)
![N-[(E)-{1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5613619.png)
![4-[3-({2-[2-(1H-imidazol-1-yl)ethyl]-1-piperidinyl}carbonyl)phenyl]-2-methyl-2-butanol](/img/structure/B5613627.png)
![3-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5613629.png)
![7-fluoro-3-{2-[4-(4-fluorobenzyl)-1-piperazinyl]-2-oxoethyl}-2-methyl-1H-indole](/img/structure/B5613635.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-methoxybenzamide](/img/structure/B5613638.png)
![N-(2,4-dimethylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B5613650.png)
![2-Chloro-N'-[(E)-(3-methylthiophen-2-YL)methylidene]-4-nitrobenzohydrazide](/img/structure/B5613654.png)
![N-{[5-(methylsulfonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B5613657.png)
![1,3-dimethyl-5-{2-oxo-2-[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]ethyl}-2,4-imidazolidinedione](/img/structure/B5613660.png)
